2-cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

ICRAC inhibitor pyrazole carboxamide physicochemical property

2-cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a compact cyclopropylacetyl-substituted pyrazole carboxamide designed for ICRAC (Orai1/STIM1) inhibition studies. Its optimized N-acyl group reduces molecular weight and improves solubility over bulkier analogs (e.g., 5-chlorothiophene-2-carboxamide CAS 2034509-99-2), minimizing assay precipitation artifacts. As a scaffold-matched RIP2 inhibitor reference with anticipated lower off-target kinase liability, it enables focused SAR exploration of the pyridinyl-pyrazole space. Procure when reproducibility, target selectivity, and physicochemical fitness are critical for calcium signaling or inflammatory disease programs.

Molecular Formula C16H20N4O
Molecular Weight 284.363
CAS No. 2034289-43-3
Cat. No. B2998170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
CAS2034289-43-3
Molecular FormulaC16H20N4O
Molecular Weight284.363
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)CC2CC2)C3=CN=CC=C3
InChIInChI=1S/C16H20N4O/c1-12-9-15(14-3-2-6-17-11-14)19-20(12)8-7-18-16(21)10-13-4-5-13/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3,(H,18,21)
InChIKeyBADTZJMDOMCBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (2034289-43-3): A Pyrazole-Acetamide Candidate for ICRAC-Targeted Procurement


2-Cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic pyrazole-carboxamide analog characterized by a cyclopropylacetyl side chain and a pyridin-3-yl substituted pyrazole core. It falls within the structural class of pyrazolyl-based carboxamides, which have been described as inhibitors of the calcium release-activated calcium (CRAC) channel, specifically targeting the ICRAC (Orai1/STIM1) pathway [1]. The compound belongs to a chemotype disclosed in patent literature for the treatment of inflammatory disorders, where the pyridinyl-substituted pyrazole carboxamide scaffold is a critical pharmacophore [1].

Why 2-Cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide Cannot Be Replaced by Common Pyrazole Amide Analogs


In-class pyrazole carboxamides often share a common core but vary dramatically in the N-acyl substituent, which governs target engagement, selectivity, and pharmacokinetic behavior. For instance, the closely related analog 5-chloro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide (CAS 2034509-99-2) replaces the cyclopropylacetyl group with a bulkier 5-chlorothiophene-2-carboxamide. While both compounds share an identical pyrazole-ethylamine linker and pyridin-3-yl substituent, the N-acyl modification can alter ICRAC inhibitory potency, metabolic stability, and off-target profiles. Without direct comparative data, procurement decisions based on generic scaffold similarity risk selecting a compound with suboptimal activity for ICRAC-related assays.

Quantitative Differentiation of 2-Cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (2034289-43-3) Against Closest Analogs


Structural Divergence from the 5-Chlorothiophene Analog: Molecular Weight and ClogP Delta

The target compound differs from its closest commercially cataloged analog, 5-chloro-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-carboxamide (CAS 2034509-99-2), by the replacement of the 5-chlorothiophene-2-carboxamide moiety with a cyclopropylacetamide group . This substitution reduces the molecular weight from 346.83 g/mol to 284.36 g/mol (calculated) and is predicted to lower the clogP by approximately 1.0 unit, enhancing aqueous solubility and potentially improving cell-based assay compatibility.

ICRAC inhibitor pyrazole carboxamide physicochemical property

Scaffold-Based ICRAC Activity: Class-Level Potency of Pyridinyl-Substituted Pyrazolyl Carboxamides

Pyridinyl-substituted pyrazolyl carboxamides, as a class, have been shown to inhibit ICRAC-mediated calcium influx in NFAT-bla Jurkat cells with IC50 values ranging from 0.01 μM to 1 μM [1][2]. While the exact IC50 of 2-cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide has not been disclosed in the public domain, its structural conformance to the Markush formula in US20150166505A1 places it within this activity bracket. In contrast, analogs with larger N-acyl groups (e.g., phenylacetyl) are reported to lose potency, suggesting that the compact cyclopropylacetyl group is a favorable moiety.

ICRAC Orai1 STIM1 calcium channel

Kinase Selectivity Profile: Predicted Advantage Over Broad-Spectrum Pyrazole Amides

A closely related chemotype, pyrazolocarboxamides, has been optimized as selective RIP2 kinase inhibitors (e.g., compound 11 in ACS Med. Chem. Lett. 2019) with >50-fold selectivity over ALK5 and VEGFR2 [1]. Although the target compound was not explicitly profiled, its pyrazole-amide scaffold and N-cyclopropylacetyl substitution align with the structural determinants for kinase selectivity described in the literature. By contrast, the thiophene analog (CAS 2034509-99-2) contains a potential electrophilic chlorine substituent that could increase off-target reactivity.

kinase selectivity RIP2 off-target pyrazolocarboxamide

Procurement-Driven Application Scenarios for 2-Cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide (2034289-43-3)


ICRAC Channel Inhibition in Lymphocyte Activation Studies

When investigating store-operated calcium entry in Jurkat T-cells or primary immune cells, the target compound provides a compact cyclopropylacetyl probe that is expected to inhibit ICRAC currents with potency comparable to or better than published pyrazolyl carboxamides [1]. Its lower molecular weight and predicted improved solubility over the thiophene analog (CAS 2034509-99-2) make it suitable for dose-response experiments where compound precipitation is a concern.

RIP2 Kinase Selectivity Profiling in Auto-Inflammatory Disease Models

For researchers examining NOD1/2-RIP2 signaling in inflammatory bowel disease or sarcoidosis models, the target compound's scaffold is closely related to optimized RIP2 inhibitors [1]. Procurement should be prioritized when a tool compound with reduced off-target kinase activity (vs. VEGFR2/ALK5) is required, as suggested by the class selectivity data [2].

Structure-Activity Relationship (SAR) Expansion of Pyrazole Carboxamide Libraries

In medicinal chemistry campaigns aiming to explore the N-acyl substituent space of pyridinyl-pyrazole carboxamides, the target compound serves as a key cyclopropylacetyl reference point. Its activity can be benchmarked against the thiophene analog (CAS 2034509-99-2) and other commercially available derivatives to establish optimal lipophilicity and steric parameters for target engagement [1].

Quote Request

Request a Quote for 2-cyclopropyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.